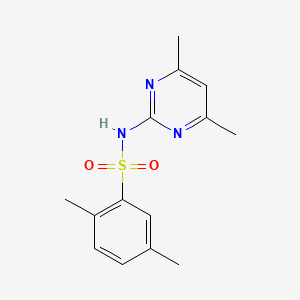![molecular formula C12H19NO2S B7518072 N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide, also known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic molecule that belongs to the class of sulfonamides and is commonly used to inhibit serine proteases. AEBSF has been used in various biochemical and physiological studies due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
Mécanisme D'action
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide selectively inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in blood clotting. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in inflammation. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have anti-viral effects by inhibiting the activity of serine proteases involved in viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has several advantages for lab experiments. It is a selective inhibitor of serine proteases, which allows researchers to study the role of these enzymes in various physiological processes. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has some limitations. It can irreversibly inhibit serine proteases, which can make it difficult to study the effects of these enzymes over time. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can also inhibit other classes of proteases at high concentrations, which can lead to non-specific effects.
Orientations Futures
There are several future directions for the use of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide in scientific research. One direction is to study the role of serine proteases in various diseases such as cancer and Alzheimer's disease. Another direction is to develop new protease inhibitors that are more selective and have fewer non-specific effects. Finally, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can be used in combination with other protease inhibitors to study the effects of multiple proteases on physiological processes.
Méthodes De Synthèse
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide involves the reaction of 2,5-dimethylphenethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been widely used in scientific research due to its ability to selectively inhibit serine proteases. Serine proteases are a class of enzymes that play a crucial role in various physiological processes such as blood clotting, inflammation, and digestion. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been used to study the role of serine proteases in these processes. It has also been used to study the role of serine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYEWHJIIELEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
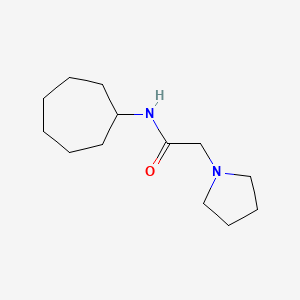
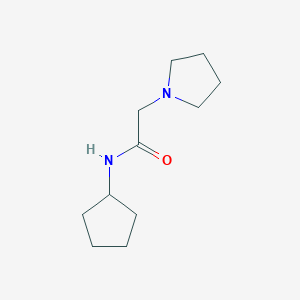
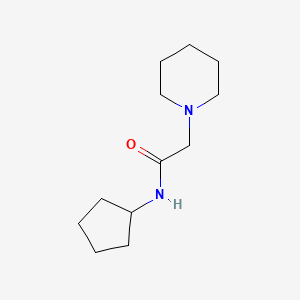
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
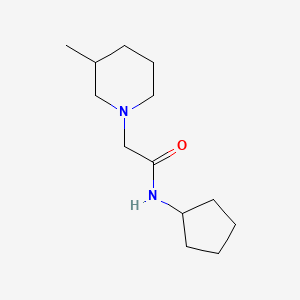
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)
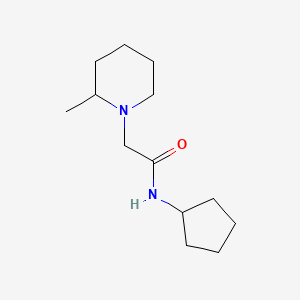
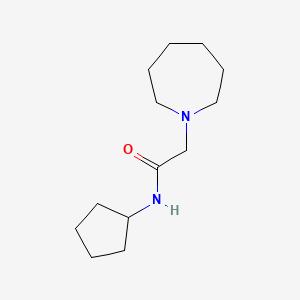
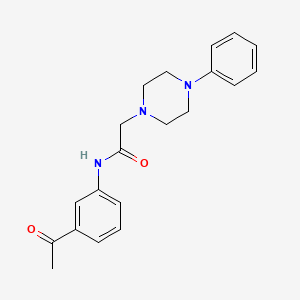
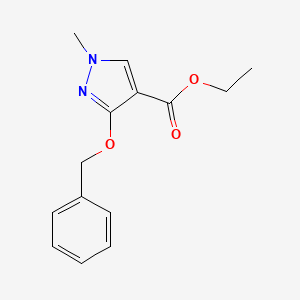
![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
